molecular formula C9H10O4 B2657015 Methyl 3-(5-formylfuran-2-yl)propanoate CAS No. 60457-58-1

Methyl 3-(5-formylfuran-2-yl)propanoate

Cat. No.: B2657015
CAS No.: 60457-58-1
M. Wt: 182.175
InChI Key: YXWDSGCGUYHAGU-UHFFFAOYSA-N
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Description

Methyl 3-(5-formylfuran-2-yl)propanoate (CAS: 60457-58-1) is an organic compound featuring a furan ring substituted with a formyl group at the 5-position and a methyl propanoate moiety at the 2-position . Its molecular formula is C₉H₁₀O₄ (molecular weight: 198.17 g/mol), with the structure combining a reactive formyl group and an ester functionality. This dual reactivity makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or as a precursor in pharmaceutical and materials chemistry . The formyl group enables nucleophilic additions or condensations, while the ester group allows hydrolysis or transesterification reactions.

Properties

IUPAC Name

methyl 3-(5-formylfuran-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWDSGCGUYHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-formylfuran-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-formylfuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formylfuran-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(5-formylfuran-2-yl)propanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Functional Groups
Methyl 3-(5-formylfuran-2-yl)propanoate C₉H₁₀O₄ 198.17 60457-58-1 5-formylfuran, methyl ester
Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate C₁₆H₁₉N₃O₂ 285.35 Not provided Triazole, cyclopropyl, phenyl, ethyl ester
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ 198.19 Not provided 5-fluoropyridine, amino group, methyl ester
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate C₉H₈O₄ 180.16 20564-97-0 5-formylfuran, α,β-unsaturated ester
Methyl 3-(4-2-((3-(5-formylfuran-2-yl)prop-2-yn-1-yl)amino)-2-oxoethoxy)phenyl)propanoate C₂₁H₂₀N₂O₇ 412.39 Not provided Formylfuran, propynyl, phenyl ether, methyl ester

Functional Group and Reactivity Comparisons

Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate Key Difference: Replaces the formylfuran with a triazole ring bearing cyclopropyl and phenyl groups. This compound may exhibit improved bioavailability or serve as a ligand in catalysis .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Key Difference: Substitutes furan with a fluoropyridine ring and adds an amino group. The amino and fluoro groups could make this compound a candidate for drug discovery or agrochemicals .

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate Key Difference: Features an α,β-unsaturated ester (prop-2-enoate) instead of a saturated propanoate chain. Implications: The conjugated double bond increases electrophilicity, enabling Michael additions or Diels-Alder reactions. This compound may have enhanced reactivity in polymer chemistry .

Methyl 3-(4-2-((3-(5-formylfuran-2-yl)prop-2-yn-1-yl)amino)-2-oxoethoxy)phenyl)propanoate Key Difference: Incorporates a propynyl linker and phenyl ether group. Implications: The triple bond allows click chemistry applications (e.g., azide-alkyne cycloaddition), while the extended structure may serve as a dendritic or polymeric building block .

Biological Activity

Methyl 3-(5-formylfuran-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a detailed overview of the biological activity of this compound based on recent research findings, including data tables and relevant case studies.

  • Molecular Formula : C₉H₈O₄
  • Average Mass : 180.159 g/mol
  • Structure : The compound features a furan ring with a formyl group, which is critical for its biological interactions.

Biological Mechanisms

Recent studies have indicated that this compound interacts with various biological pathways, primarily through its action on formyl peptide receptors (FPRs). These receptors are integral to the regulation of inflammatory responses and play roles in cancer progression.

  • Inflammatory Response Modulation :
    • FPRs, particularly FPR1 and FPR2, are involved in chemotaxis and the activation of immune cells. This compound has been shown to act as an agonist for these receptors, potentially enhancing the immune response against pathogens while also modulating inflammation .
  • Anticancer Activity :
    • Research has demonstrated that compounds similar to this compound can influence cancer cell proliferation. For instance, FPR1 has been implicated in tumorigenesis in certain cancers like glioblastoma and neuroblastoma . The dual role of FPRs suggests that this compound might either promote or inhibit cancer cell growth depending on the context of its application.

Study 1: Molecular Modeling and Biological Evaluation

A study focused on the synthesis and evaluation of various derivatives related to this compound reported promising results in terms of receptor binding affinity. Molecular modeling suggested that modifications to the furan structure could enhance receptor interaction, leading to improved anti-inflammatory effects .

Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant properties of this compound. The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress—a contributing factor in many chronic diseases, including cancer .

Data Table: Biological Activity Overview

Activity Type Mechanism Reference
Anti-inflammatoryAgonist for FPR1/FPR2
Anticancer (glioblastoma)Potentially promotes tumor growth
AntioxidantFree radical scavenging

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